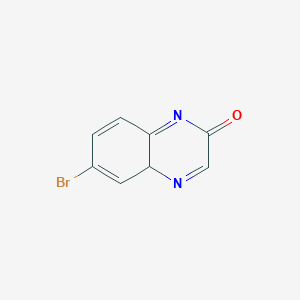
6-bromo-4aH-quinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-4aH-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxalinone family Quinoxalinones are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4aH-quinoxalin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the visible light-induced radical cyclization of ethyl 2-(N-arylcarbamoyl)-2-chloroiminoacetates in the presence of Ru(phen)3Cl2 as a photocatalyst and Na2CO3 under an argon atmosphere . Another method includes the sequential nitrosation and cyclization reaction of N-arylcyanoacetamides with tert-butyl nitrate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
化学反応の分析
Types of Reactions
6-bromo-4aH-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxalin-2,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydroquinoxalinones.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoxalinone derivatives with different functional groups, which can exhibit unique biological and chemical properties.
科学的研究の応用
6-bromo-4aH-quinoxalin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-bromo-4aH-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. For example, quinoxalinone derivatives have been shown to inhibit enzymes such as aldose reductase and HIV-1 reverse transcriptase . The bromine atom at the 6th position may enhance the compound’s binding affinity to these targets, leading to its biological effects.
類似化合物との比較
Similar Compounds
Quinoxalin-2-one: The parent compound without the bromine substitution.
6-chloro-4aH-quinoxalin-2-one: A similar compound with a chlorine atom instead of bromine.
4aH-quinoxalin-2-one: The core structure without any halogen substitution.
Uniqueness
6-bromo-4aH-quinoxalin-2-one is unique due to the presence of the bromine atom at the 6th position, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s potential as a therapeutic agent and its utility in various chemical reactions.
特性
分子式 |
C8H5BrN2O |
|---|---|
分子量 |
225.04 g/mol |
IUPAC名 |
6-bromo-4aH-quinoxalin-2-one |
InChI |
InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4,7H |
InChIキー |
GBYNGIPHXGRERS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=O)C=NC2C=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



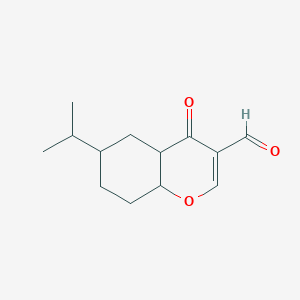
![2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid](/img/structure/B12360566.png)
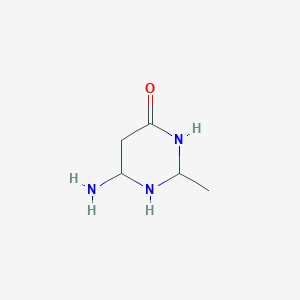
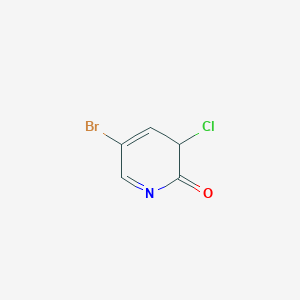
![ethyl 4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12360586.png)
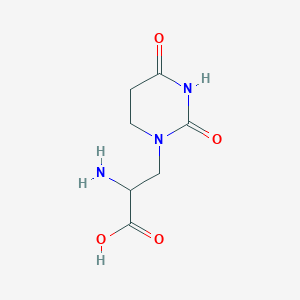

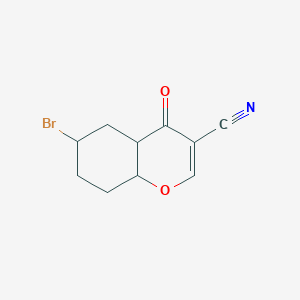
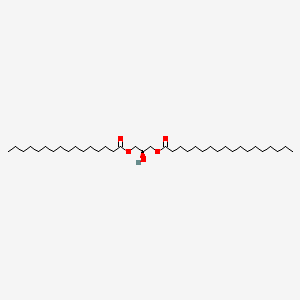
![2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester](/img/structure/B12360609.png)


![2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-ynyl]acetamide](/img/structure/B12360623.png)
